2-amino-N-methylpentanamide

Description

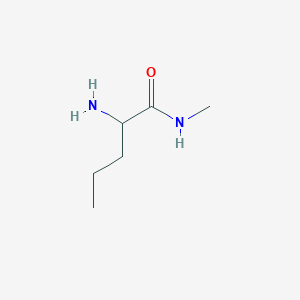

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPLOFZQPMSMOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the De Novo Synthesis of 2-Amino-N-methylpentanamide

Abstract

This technical guide provides a comprehensive overview of the de novo synthesis of 2-amino-N-methylpentanamide, a chiral N-methyl amide derived from the amino acid L-norvaline. N-alkylated amino acid amides are significant building blocks in medicinal chemistry, often incorporated into peptidomimetics to enhance metabolic stability, membrane permeability, and conformational rigidity.[1][2] The synthesis of such molecules, however, presents unique challenges, primarily centered on achieving chemoselectivity and preserving stereochemical integrity. This document outlines a robust and validated synthetic pathway, beginning with commercially available L-norvaline. We will delve into the rationale behind the selection of protecting groups, coupling agents, and reaction conditions, providing detailed, step-by-step protocols for each critical transformation. The guide is intended for researchers, chemists, and professionals in drug development who require a practical, field-proven methodology for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of complex molecules from simple, readily available precursors is known as de novo synthesis.[3] Our target, this compound, requires the formation of an amide bond between the carboxylic acid of norvaline and methylamine. A direct, one-pot reaction between an unprotected amino acid and an amine is generally unfeasible due to the formation of a stable ammonium carboxylate salt, which prevents amide bond formation.[4] Furthermore, the presence of a reactive primary amine on the amino acid necessitates a protection strategy to prevent self-polymerization upon activation of the carboxyl group.[5][6]

Therefore, a successful synthesis hinges on a multi-step approach involving:

-

Protection of the α-amino group.

-

Activation of the carboxylic acid moiety.

-

Coupling with methylamine to form the target amide bond.

-

Deprotection of the α-amino group to yield the final product.

The stereocenter at the α-carbon of the norvaline starting material must be preserved throughout this sequence. This requires the use of mild reaction conditions and specific activating agents known to suppress racemization.[7]

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the C-N amide bond, leading back to an N-protected norvaline precursor and methylamine. This is the most strategically sound approach for this class of molecules.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: A Three-Step Approach

The chosen pathway utilizes a tert-Butoxycarbonyl (Boc) protecting group, which is robust, easy to install, and can be removed under acidic conditions that are orthogonal to the final product's structure.[8][9] This strategy is well-suited for solution-phase synthesis.[7]

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages: N-protection, amide coupling, and deprotection. Each stage is designed to be high-yielding and minimize potential side reactions.

Caption: The three-step synthetic workflow for the target molecule.

Detailed Experimental Protocols

Disclaimer: All procedures must be carried out by trained personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reagents are hazardous and should be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.

Step 1: N-Boc Protection of L-Norvaline

This procedure protects the primary amine of L-norvaline to prevent its participation in the subsequent coupling reaction. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and highly efficient method for this transformation.[9]

Protocol:

-

Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution.

-

Cool the resulting solution to 0 °C in an ice bath with gentle stirring.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-L-norvaline as a white solid. The product is typically used in the next step without further purification.

Step 2: EDC/HOBt-Mediated Amide Coupling

This step forms the critical amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid.[10] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which reacts cleanly with the amine and significantly suppresses racemization.[7]

Protocol:

-

Dissolve Boc-L-norvaline (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (CH₃NH₂·HCl, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-methylmorpholine (NMM, 1.2 eq) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.

-

Add EDC·HCl (1.2 eq) in a single portion.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, Boc-(S)-2-amino-N-methylpentanamide, can be purified by flash column chromatography on silica gel if necessary.

Step 3: Boc Deprotection

The final step involves the removal of the Boc protecting group under strong acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the primary amine.[8][9]

Protocol:

-

Dissolve the Boc-protected amide (1.0 eq) from the previous step in anhydrous DCM.

-

Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and DCM.

-

Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

-

The resulting crude product is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify to pH 10-11 with 1 M NaOH, and extract with an organic solvent like DCM or ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-2-amino-N-methylpentanamide.

Purification and Characterization

Purification

While intermediate purification can sometimes be avoided, the final product often requires purification to remove side products and residual reagents.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) is an effective method for achieving high purity.[11]

-

Chromatography: If the product is an oil or difficult to crystallize, flash column chromatography on silica gel is the method of choice. A polar mobile phase, often containing a small amount of base like triethylamine to prevent streaking of the amine product, is typically required. Chiral chromatography can be employed to confirm enantiomeric purity.[12][13]

Characterization Data (Expected)

The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations for (S)-2-amino-N-methylpentanamide |

| ¹H NMR | Signals corresponding to the propyl side chain (CH₃, CH₂, CH₂), the α-proton, the N-methyl group (doublet due to coupling with N-H), the amide N-H (quartet), and the primary amine protons (broad singlet). |

| ¹³C NMR | Resonances for the side chain carbons, the α-carbon, the carbonyl carbon (amide C=O), and the N-methyl carbon. |

| IR Spectroscopy | Characteristic amide bands: Amide I (C=O stretch) around 1630-1680 cm⁻¹ and Amide II (N-H bend) around 1510-1550 cm⁻¹.[14] A broad N-H stretch for the primary amine will also be visible around 3300-3500 cm⁻¹. |

| Mass Spec (HRMS) | The calculated exact mass for C₆H₁₄N₂O should match the experimentally determined value, confirming the molecular formula.[15] |

Conclusion

The de novo synthesis of this compound is reliably achieved through a classical three-step protection-coupling-deprotection sequence starting from L-norvaline. The judicious choice of the Boc protecting group and an EDC/HOBt coupling strategy ensures a high-yielding process while critically preserving the stereochemical integrity of the α-carbon. The protocols described herein are robust and can be adapted for the synthesis of a wide range of chiral α-amino N-alkyl amides, providing a valuable tool for professionals in pharmaceutical and chemical research.

References

- Albericio, F., & Carpino, L. A. (2002). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, APPENDIX 3:Appendix 3B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb8YReEB3Tv8XE2ikZtNEMny3tlZ0Q14zl2Q7I22Ga_FA_YO0iCef9fTtacgP7uBKhhtk7SmAGPauCVJXQs1m3bWPnd5pFzxGOG7uU_0A3DhFW822b5EUJzhIFQBFCc0ivy9dr]

- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from Creative Peptides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB9HGoYR9XjUPN1R_umUrlSbxAt1QunH3FrariIhAl1VSJe4fTJizJwfkjNYl7Oo0k4-CyJZJzrebcyCsnR-1A8JTkGIvL6TcvjZkSrAFckCMPzE-AYdqGFbkVHgizlYCPNWQqkar740L5nSJeFUYRhhZi5yfTAB3bcKigYFaHLq-cjDt1uFEM-8QGttrzpoOQQluB7TpQsuWLl9hTdXlLKhX]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFTiOn9I3j_NKjJTmxJT88WxxC78n9GC58Z5jXioUYIZco-4SRo-r4-6XlH-Sicebv2qM0j5MJFr2W2DeKXKz4i7oWbQAmX6Ad1RfR1xDQSZnViOxtHrHVMjDxgju2x1E28c31l24CWJ3OXwL7JCMpIwmAgNeDaddIVmZZIekO66QHp2173DowlhLtsaP85xe1pEPgsnntPob_hJq9YV7geqNFCbRfmbui60qZc45eMHoWRQQAnrA4ieiXMeVyqxx6UUKl-38Zwrl0MELYGeQFY5Rbm05K4n0wAw_6oa9bygWAXw_vgFwfwaQI4Vze6nJ9k44aHvfNzK6Jvkg96vJ40FeAOm1ldFRXdhAAf3sF3Y2s43uezQ==]

- LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFU7KUEBREVP3zyXqxWDhRxw2UMcaY1TonECzpAkdacov2-Lb5QMkDK1NMd_DG0zPglfDhM6BtzxtoyaXnO7ppmFZ7h0KVu4sfTESqihgQ6tI6le6KjfJVxX89N-Ve0tBpIEbuYzuaUq_tQxSyhN9sP8ch2yMY0W7eIjfHOgs4Uic6mR2M4Lnu5bkzQaXwfhfF8sczvaHK2TKcs_xa_GLbUNcX0BW_tReiPinuSiTSmrzwJSWnwUhfa98tZXYt5UEIYwUsGSiQFFPScxyQP_vxZid7X2YGCf5bY89gwe-4Ohxw3A==]

- Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1047, 3-27. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt6fBf8GDfVbdKIJW2SZCCLATPtee-YkLU5GSrbJ2sqQHPn-JE2JYlSZtOyejf1PRkERCAJ9wFdGuBjefMCvfaXc9PzN68YJCtVc-85-vOvIxtIlLpeFiUQzfhXrNhVT-pYpvXvw6iFpVXPVOM9CE7-9LMrYOyMWxh2ZrM2iN0E1R0rYLnaQ==]

- Di Gioia, M. L., et al. (2005). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. Tetrahedron Letters, 46(49), 8539-8542. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQgQvkOT6EkCfgLY9aApFAy_wLjnks_aqapsV-fMjmyv2EF5Yvenss9cI0DufIURj9mZ-VzbQ-bM_yVQxLmBnlWxzvhCKj_ETfe6jXZQRFvnRSMM7bSCCRVSgnyJ-_VOeLuRpz]

- Sagan, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1), 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4pbItvixgtF3iXlkz4T0QL2FrUfVRxPIJpq8RPvacfuz24MqkQvJqDHPAAAZ7vjBc3SxOCS4v82VPHL0sjBXB913wTT7aLIromV7z88VoJjNt1wfg732A-1b3Agy3pLpA0X54KLNrbahoFEK97a2cVAO22dU6B1Nh2gisN7RyDc2PLzneGzHgjE0jv2YS-GtcGFpCMG6eJMcMSSl_4bMA8nGMJEBkKa77vEKjr2KJO1QmiR5VY=]

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [https://www.ncbi.nlm.nih.gov/pubmed/15960517]

- Xiang, Y., Dunetz, J. R., & Lovdahl, M. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 150-158. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32F8_6IOkf5jbGFPF7AxOQUhPhAk5JEYuHVg6DJN_mG4GentMMTZWxa40I8oMrRmx2oMmjzMWzaqiC5bJ50Qlzr0PJ0K5Bku7vwQ7lEKIubkVNW9jwtAHc_2mXm3hQbKpUWqx]

- Creative Biostructure. (n.d.). Chiral Amino Acids Synthesis. Retrieved from Creative Biostructure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFemdIgwDLbhp_uU17CJs3e8mXzKHJXvI_SUG_Bx6ZoH6xRWJpUCDergabDOqoUTRsVpznSantaE2kU29DbjpiCxM3u-ofyM3tcF4ZnLAiD1CJ7YGRYG4vtrJCWMAQ62pXhxw2oHuYDkzNoseaEhlF3e7DPtEyd-9x5_lKjXFTl8KGCJel4XpY=]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114616, 2-Amino-4-methylpentanamide. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkHu_M3USM3E_EkKwpEaT5LMrnacQge76ydh9gLFCjju3QmOBMinQ10PfYw_uY2V0Ql1kERyDqX4iEc3PJt2XMRKnA6otgUAYiYdl5w06_zv12eVgS0RLgW3UO_BKxJqcX0IcrFdlRkwMI3zi0dh2BixS0Qrgn8yC0yMBX4BXAkQ==]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [https://www.ncbi.nlm.nih.gov/pubmed/17848496]

- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzn24prMOng0wS1x5-RFll4EHRXw7J53B_k17hgBh5u-ST1j8BaAKXHbPDELvgCip1hDgQ2hyTZY31SO42Bh8dAQWz2Ul5H_9oc86LxlPqiLmrCv9Zbf4yrMklTn4__bjw4r4usBTxXbbE9vxMiAlFvW2MfewJmSbaOqp3tLZY1M74qW4p4K37aSZ-585V]

- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560–8567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlcSdrqYHtdw5XAiMJj4GIMWiGZ4iPPM2vQvrExUE3HpozKidvcr4HSU-9eug4oQheqC_OJT72RLOPfNVvYkFbh49gGMLSzsHPFjWX390Bi9ITb_gA8z7Vd1GgmknpKQURprBgOm6HhlY_jFU=]

- Sabatini, J. J., & Danishefsky, S. J. (2013). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 52(33), 8753–8756. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZuewMu3RCGjbZa5jevpv9UYAIZZ3s8Rbwkj6kHRq5uQGpOsIqtAwTLjAWE1IusDy51CwBLe7We8GFE-shCbQ88bVWrnCf2GC_6wLAyAgrwBURRmn_Fi1rwP7uvcnnPd9Wbt9aPPL1Gl4H-g=]

- Reddy, P. V. N., & Kishi, Y. (2010). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 12(21), 4884–4887. [https://vertexaisearch.cloud.google.

- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6EKzCOvtseODmoSoFdMqFcqf6pQXjo5RTkLckBq04r1LU98jKej6zz7XiR8R2eMenIAgyNRUFydKglQ0DCDdkhrT2LaXy8a5km7Vg0VQ83EbQaBftaZGt_gsvKBmVetztO2pfpQwvjHX1-zXIkZqJ3zBtSYV0XT6mIwWsZ1Jl9JdfrU78dYBqkgEyrJc8-vT7fhn15wUrdZZxAhgkAQfIDUFp3_S4P2HtD9brsz20MeZp5dGYDxqAPaK1_xo_vBeaoxjM373Zf-_R8uzdzujdDVAlwb97gFZfaKRboCx79ZezH54pnNk7C4veBNZL5Soxop0VJhPGiWXLc6dLgEYlzwkrSwq]

- Varala, R., & Enugala, R. (2007). Preparation of amino acid amides. Google Patents, EP1566376A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn_IRbgAyMFIex-n3tYpVNkSUA9VCZ40PjZqRWX9VnAC4-V0WxlIU5Nk3EQ904mbjgHjCzDuGXPB91_cBVLbKEiG7EU_FkT_zyAGPZEj9KTpNn8uLIZ_zp-LjJb5PF2Sqqpu9-iiaIiwAbrQ==]

- Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZkw1I_KdpRsZgjbfqfb3kznVcQ44v7Qaii9m0KC33fl_D-bmWse_U_tNrko_0MizSUugN5xlaOtz8WPUykvLhZIlvmJe8J2PlFCwo6L6Uv5_2mCLU0AkTzlTaA-WdoJsMGW6QAqUSZApeAIskiWw0X3zOgi17-BjtDQr-dkvfuFnQEl8T5bDclOU=]

- Wikipedia. (2023). De novo synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIgPqRIpZDiQX7DwLeJ2Niifd49ppQRQyTk8CN9iQn0tibBGuayk0Ek6luzUp8toRx5XBJnMP4CpAnrA8Ow7-42rOQ4Dp5QNP37yzB7D4r8t20INgEt0Ffm6PBrVtok6z4UAQf-vbVjJnq]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. De novo synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pentanamide, 2-amino-4-methyl- | C6H14N2O | CID 114616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Synthesis of (S)-2-amino-N-methylpentanamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-2-amino-N-methylpentanamide, a chiral molecule of significant interest in medicinal chemistry. The synthesis leverages the commercially available amino acid, L-norvaline, as the chiral starting material, ensuring high enantiomeric purity of the final product. The core of the synthetic strategy involves a three-step sequence: protection of the α-amino group, coupling with methylamine to form the desired amide, and subsequent deprotection. This guide will delve into the rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the critical parameters for ensuring a successful and scalable synthesis. The significance of N-methylated amino acid derivatives, such as the target molecule, as potent enzyme inhibitors will also be highlighted, providing context for its application in drug discovery and development.

Introduction: The Significance of (S)-2-amino-N-methylpentanamide and its N-Methylated Precursors

(S)-2-amino-N-methylpentanamide belongs to the class of N-methylated amino acid derivatives. The incorporation of an N-methyl group onto an amino acid backbone can impart unique conformational constraints into a peptide chain, which can significantly influence its folding, stability, and interaction with biological targets.[1] This structural modification is a key strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.

Notably, the closely related compound, N-methyl-L-norvaline hydrochloride, is recognized as a potent inhibitor of arginase, an enzyme that plays a crucial role in the regulation of nitric oxide production.[2] By modulating nitric oxide levels, N-methyl-L-norvaline has demonstrated potential in enhancing vascular function and improving blood flow, making it a valuable candidate for cardiovascular research.[2] The synthesis of (S)-2-amino-N-methylpentanamide, the methyl amide of L-norvaline, is therefore of considerable interest for the development of novel therapeutic agents, potentially targeting metabolic disorders and cardiovascular diseases.[2]

This guide will focus on a practical and efficient synthetic approach to (S)-2-amino-N-methylpentanamide, starting from the readily available chiral building block, L-norvaline.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of (S)-2-amino-N-methylpentanamide points to L-norvaline as the ideal starting material. The key transformations involve the formation of an amide bond between the carboxylic acid of L-norvaline and methylamine, and the protection and subsequent deprotection of the α-amino group to prevent unwanted side reactions and preserve stereochemical integrity.

The chosen forward synthesis follows a well-established three-step sequence:

-

Protection: The α-amino group of L-norvaline is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is selected for its stability under the conditions required for amide coupling and its facile removal under mild acidic conditions.[3][4][]

-

Amide Coupling: The resulting N-Boc-L-norvaline is coupled with methylamine using a standard peptide coupling reagent. This step forms the crucial N-methylpentanamide bond.

-

Deprotection: The Boc protecting group is removed from the N-Boc-(S)-2-amino-N-methylpentanamide intermediate to yield the final target molecule.

This strategy is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow for (S)-2-amino-N-methylpentanamide.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-norvaline

This step involves the protection of the α-amino group of L-norvaline using di-tert-butyl dicarbonate (Boc)₂O.

Protocol:

-

To a solution of L-norvaline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (or sodium bicarbonate) to adjust the pH to approximately 9-10.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirred solution of L-norvaline.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product, N-Boc-L-norvaline, with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid or a viscous oil.

| Parameter | Value |

| Starting Material | L-norvaline |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Solvent | Dioxane/Water |

| Base | NaOH or NaHCO₃ |

| Reaction Time | 12-18 hours |

| Typical Yield | >95% |

Step 2: Synthesis of N-Boc-(S)-2-amino-N-methylpentanamide

This step is the crucial amide bond formation between N-Boc-L-norvaline and methylamine. The use of a reliable coupling agent is key to achieving a high yield.

Protocol:

-

Dissolve N-Boc-L-norvaline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.1 eq) or 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of methylamine (a 2.0 M solution in THF or a 40% aqueous solution, 1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent used and wash sequentially with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-2-amino-N-methylpentanamide.

| Parameter | Value |

| Starting Material | N-Boc-L-norvaline |

| Reagent | Methylamine |

| Coupling Agent | EDC·HCl / DMAP (or HBTU/HOBt) |

| Solvent | DCM or DMF |

| Reaction Time | 8-12 hours |

| Typical Yield | 80-90% |

The mechanism of the EDC-mediated amide coupling is depicted below:

Caption: Mechanism of EDC-mediated amide coupling.

Step 3: Synthesis of (S)-2-amino-N-methylpentanamide (Deprotection)

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[6][7]

Protocol:

-

Dissolve N-Boc-(S)-2-amino-N-methylpentanamide (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, typically a 20-50% solution in DCM) or a 4 M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free amine is desired, the residue can be dissolved in water and the pH carefully adjusted to be basic with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.

-

Dry the organic extracts and concentrate to yield (S)-2-amino-N-methylpentanamide.

| Parameter | Value |

| Starting Material | N-Boc-(S)-2-amino-N-methylpentanamide |

| Reagent | Trifluoroacetic acid (TFA) or HCl in dioxane |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

Analytical Characterization

The identity and purity of the final product, (S)-2-amino-N-methylpentanamide, should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra are expected to show characteristic signals for the propyl side chain, the α-proton, the N-methyl group, and the amide and amine protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact molecular weight and elemental composition of the synthesized compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is essential. The retention time should be compared with that of a racemic standard, if available, to ensure that no racemization occurred during the synthesis. An enantiomeric excess (e.e.) of >98% is typically expected when starting from enantiomerically pure L-norvaline.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of (S)-2-amino-N-methylpentanamide from L-norvaline. The described methodology, employing standard and well-understood reactions, provides a practical route for obtaining this valuable chiral building block for drug discovery and development. The key to a successful synthesis lies in the careful execution of each step, particularly the amide coupling and the final deprotection, to ensure high yields and maintain the stereochemical integrity of the molecule. The potential biological activity of N-methylated amino acid derivatives underscores the importance of robust synthetic methods for their preparation.

References

-

The Chemistry Behind Fmoc-N-methyl-L-norvaline: Synthesis and Applications in Academia. (n.d.). Retrieved from [Link]

- CN1962613A - Method for synthesis of L-norvaline. (n.d.). Google Patents.

- CN100352801C - Synthesis method of L-n-valaine. (n.d.). Google Patents.

- CN101007772A - Synthesis method of chiral norvaline. (n.d.). Google Patents.

-

How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

-

N-Methyl Amino Acids - Norvaline (Nva). (n.d.). P3 BioSystems. Retrieved from [Link]

-

A practical synthesis of 3-ethyl-L-norvaline. (2025). ResearchGate. Retrieved from [Link]

-

Unusual Amino Acids: Norvaline. (2025). LifeTein Peptide Blog. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. Retrieved from [Link]

-

BOC deprotection. (2023). Hebei Boz Chemical Co., Ltd. Retrieved from [Link]

-

Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved from [Link]

-

P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-Boc-3-ethyl L-Norvaline. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. (2025). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-amino-N-methylpentanamide

Introduction

2-amino-N-methylpentanamide is a fascinating small molecule with potential applications in drug development and chemical synthesis, owing to its primary amine and secondary amide functionalities. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the structural elucidation of this and similar molecules.

Molecular Structure and Key Functional Groups

Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of this compound. The molecule consists of a five-carbon pentanamide backbone with a primary amino group at the C2 position and a methyl group attached to the amide nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms will be deshielded and appear at a higher chemical shift.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₃) | ~ 0.9 | Triplet | 3H |

| H-2 (CH) | ~ 3.0 - 3.2 | Multiplet | 1H |

| H-3 (CH₂) | ~ 1.4 - 1.6 | Multiplet | 2H |

| H-4 (CH₂) | ~ 1.2 - 1.4 | Multiplet | 2H |

| NH₂ | ~ 1.5 - 2.5 (broad) | Singlet (broad) | 2H |

| N-CH₃ | ~ 2.7 | Doublet | 3H |

| NH (amide) | ~ 7.5 - 8.5 (broad) | Singlet (broad) | 1H |

Causality behind Predictions:

-

Aliphatic Protons (H-1, H-3, H-4): These protons are in a typical alkane environment and are expected to resonate in the upfield region.

-

α-Proton (H-2): This proton is attached to the carbon bearing the amino group, causing a downfield shift.

-

N-CH₃ Protons: The methyl group attached to the amide nitrogen is deshielded and will likely appear as a doublet due to coupling with the amide proton.

-

Amine (NH₂) and Amide (NH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.[1][3]

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~ 14 |

| C-2 (CH) | ~ 55 - 60 |

| C-3 (CH₂) | ~ 30 - 35 |

| C-4 (CH₂) | ~ 20 - 25 |

| C=O (Amide) | ~ 170 - 175 |

| N-CH₃ | ~ 26 |

Causality behind Predictions:

-

Aliphatic Carbons (C-1, C-3, C-4): These carbons will appear in the upfield region of the spectrum.

-

α-Carbon (C-2): The carbon attached to the nitrogen of the amino group is significantly deshielded.

-

N-CH₃ Carbon: The methyl carbon attached to the amide nitrogen will have a characteristic chemical shift.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear far downfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 | Medium (two bands) |

| N-H Stretch (Amide) | ~ 3300 | Medium (one band) |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| C=O Stretch (Amide I) | ~ 1640 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| N-H Bend (Amide II) | ~ 1550 | Medium |

Causality behind Predictions:

-

N-H Stretches: The primary amine will exhibit two N-H stretching bands (symmetric and asymmetric), while the secondary amide will show a single N-H stretch. These are typically found in the 3400-3250 cm⁻¹ region.

-

C=O Stretch (Amide I): The carbonyl group of the amide will produce a very strong and characteristic absorption band around 1640 cm⁻¹.

-

N-H Bend (Amide II): This band arises from the N-H bending vibration of the secondary amide and is a useful diagnostic peak.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[5] This data is invaluable for confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrometry Data for this compound:

The molecular weight of this compound (C₆H₁₄N₂O) is 130.11 g/mol .

| m/z | Proposed Fragment | Significance |

| 130 | [M]⁺ | Molecular Ion Peak |

| 115 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - C₂H₄N]⁺ | α-cleavage at the amino group |

| 72 | [M - C₃H₆N]⁺ | McLafferty rearrangement |

| 58 | [CH₃NHCO]⁺ | Amide fragment |

| 44 | [C₂H₆N]⁺ | Amine fragment |

Causality behind Predictions:

-

Molecular Ion Peak: The peak corresponding to the intact molecule will be observed at m/z 130.

-

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond adjacent to the nitrogen atom.

-

McLafferty Rearrangement: Amides with a γ-hydrogen can undergo this characteristic rearrangement.

-

Amide and Amine Fragments: Fragmentation of the amide bond will lead to characteristic ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple aliphatic amines and amides do not contain extensive conjugated systems or strong chromophores, and therefore, they are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).[6] A weak n → π* transition for the amide carbonyl group may be observable below 220 nm. The primary utility of UV-Vis in this context would be to confirm the absence of significant chromophores.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., ethanol, hexane).

-

Data Acquisition: Record the absorbance spectrum over the desired wavelength range using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Examine the spectrum for any absorption maxima.

Workflow Visualization

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. While UV-Vis spectroscopy is of limited utility for this particular molecule, it serves to confirm the absence of strong chromophores. By carefully analyzing the data from these techniques, researchers can confidently confirm the structure and purity of this compound, paving the way for its further investigation and application in various scientific endeavors.

References

-

N-Methylvaleramide. NIST Chemistry WebBook. [Link]

-

N,N-Dimethylvaleramide. NIST Chemistry WebBook. [Link]

-

N-Methylvaleramide. NIST Chemistry WebBook. [Link]

-

N-Methylvaleramide. NIST Chemistry WebBook. [Link]

-

N-Methylpentanamide. PubChem. [Link]

-

Formamide, N-methyl-. NIST Chemistry WebBook. [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

- Metcalfe, E., & Williams, D. (2012). Basic 1H- and 13C-NMR Spectroscopy. Bookboon.

-

Temeriusz, A., Rowińska, M., Paradowska, K., & Wawer, I. (2003). Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. Carbohydrate research, 338(2), 183–188. [Link]

-

Pentanamide, N-(aminocarbonyl)-. PubChem. [Link]

-

2-Butanamine, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

2-Aminopentane, mono-TMS. PubChem. [Link]

-

Pentanamide. PubChem. [Link]

-

Pop, A., Cias, P., & Vlase, T. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(12), 1018-1023. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). Human Metabolome Database. [Link]

-

(2R,3R)-3-aminopentan-2-ol. SpectraBase. [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections. [Link]

-

2-Aminoadamantane cation. SpectraBase. [Link]

-

Chapter 13 – IR spectroscopy & Mass Spectrometry. YouTube. [Link]

-

Baiz, C. R., Ganim, Z., & Tokmakoff, A. (2018). Refinement of Peptide Conformational Ensembles by 2D IR Spectroscopy. Biophysical journal, 114(12), 2845–2857. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube. [Link]

-

Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [https://open.library.okstate.edu/organicchemistry/chapter/visible-and-ultra-violet-spectroscopy-uv-vis/]([Link] spectroscopy-uv-vis/)

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-N-methylpentanamide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the small molecule 2-amino-N-methylpentanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the structural elucidation and characterization of this compound. While experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures to offer a robust analytical framework.

Introduction

This compound is a derivative of the amino acid valine, featuring a methylamide group at the C-terminus. Its structural attributes, including a primary amine, a secondary amide, and a chiral center, make it a molecule of interest in medicinal chemistry and peptide research. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, necessitating the use of powerful analytical techniques like NMR and mass spectrometry. This guide will explore the expected spectral characteristics of this compound, providing a detailed roadmap for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.[2][3]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges and additivity rules, offering a reliable reference for spectral assignment.[4][5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (CH₃) | ~0.9 | Triplet | ~7.0 |

| H-2 (CH₂) | ~1.4-1.6 | Multiplet | - |

| H-3 (CH₂) | ~1.6-1.8 | Multiplet | - |

| H-4 (CH) | ~3.5 | Doublet of Triplets | ~7.0, 5.0 |

| H-5 (NH₂) | ~1.5-2.5 | Broad Singlet | - |

| H-6 (NH) | ~6.5-7.5 | Broad Singlet | - |

| H-7 (N-CH₃) | ~2.8 | Doublet | ~5.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Assignment | Chemical Shift (δ) ppm |

| C-1 (CH₃) | ~14 |

| C-2 (CH₂) | ~20 |

| C-3 (CH₂) | ~35 |

| C-4 (CH) | ~55 |

| C-5 (C=O) | ~175 |

| C-6 (N-CH₃) | ~26 |

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.[6] However, for compounds with exchangeable protons like amines and amides, the choice of solvent can significantly impact the spectrum. In aprotic solvents like CDCl₃ or DMSO-d₆, the N-H protons are typically observable as broad signals due to intermediate exchange rates and quadrupole broadening from the ¹⁴N nucleus.[5][7] The use of protic solvents like D₂O would lead to the exchange of the NH and NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, a useful technique for confirming their presence.[8]

The concentration of the sample also plays a crucial role. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is generally sufficient, while ¹³C NMR, being inherently less sensitive, may require a more concentrated sample (10-20 mg).[9]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a clean, dry 5 mm NMR tube.

- Cap the tube securely to prevent solvent evaporation.

2. Instrument Setup:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. 1D NMR Acquisition:

- Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

- Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

4. 2D NMR Acquisition (for complete structural elucidation):

- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for piecing together the carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's conformation.

Visualization of the NMR Experimental Workflow

Caption: A streamlined workflow for the NMR analysis of small molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.[11]

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (C₆H₁₄N₂O), the exact mass is 130.1106 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 130 would be observed. The fragmentation of amides is well-characterized and often involves cleavage of the amide bond (N-CO cleavage) and McLafferty rearrangements if a γ-hydrogen is available.[12][13]

The predicted major fragmentation pathways for this compound are as follows:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pathway for amines.[8] This would result in the loss of a propyl radical to form an ion at m/z 72.

-

Amide Bond Cleavage: Cleavage of the N-CO bond is a characteristic fragmentation of amides.[12] This can occur in two ways:

-

Formation of the acylium ion by loss of the N-methylamino radical, resulting in a peak at m/z 100.

-

Formation of the N-methylaminocarbonyl cation by loss of the 2-aminopentyl radical, resulting in a peak at m/z 58.

-

-

McLafferty Rearrangement: While less common for the amide itself in this structure, a rearrangement involving the loss of a neutral molecule like propene from the alkyl chain of the acylium ion could occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines the steps for acquiring a mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

- Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS Instrument Setup:

- Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

- GC Column: Use a standard nonpolar or moderately polar capillary column suitable for the analysis of small polar molecules.

- Oven Program: Develop a temperature program that provides good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

- MS Source: Set the ion source temperature (e.g., 230 °C) and the electron energy (typically 70 eV for EI).

- Mass Analyzer: Set the mass range to be scanned (e.g., m/z 35-300).

3. Data Acquisition:

- Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

- Acquire the data over the course of the GC run. The mass spectrum corresponding to the chromatographic peak of this compound can then be extracted.

Visualization of the Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently identify and characterize this molecule. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the data presented is predictive, it is grounded in well-established spectroscopic principles and serves as a valuable resource for any scientist working with this or structurally related compounds.

References

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]

- Dachriyanus, D. (2004). Analisis struktur senyawa organik secara spektroskopi. LPTIK Universitas Andalas.

- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley and Sons.

-

Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

de Souza, G. E., de M. Carneiro, C., de O. V., & Jorge, M. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(41), 23265-23273. [Link]

-

NIST Chemistry WebBook. (n.d.). N-Methylvaleramide. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

PubChem. (n.d.). N-Methylpentanamide. In PubChem Compound Summary for CID 22591. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gault, J., Liko, I., Landreh, M., Shutin, D., Bolla, J. R., Jefferies, D., ... & Robinson, C. V. (2020). Combining native and 'omics' mass spectrometry to identify endogenous ligands bound to membrane proteins. Nature methods, 17(5), 505-508. [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

-

Chemistry LibreTexts. (2024, July 30). Spectroscopy of Amines. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Metcalfe, E. (2019). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2021, July 31). Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Yen, H. Y., Hoi, K. K., Liko, I., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature methods, 13(4), 333-336. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

PubChem. (n.d.). 2-amino-4-methylpentanamide. In PubChem Compound Summary for CID 114616. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-methyl-2-(methylamino)pentanamide. In PubChem Compound Summary for CID 54190798. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. (n.d.). Pentanamide. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Suresh, R., & Srinivasan, K. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(12), 975-987. [Link]

-

University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

-

Johnston, E. R. (1981). NMR Studies of Proton Exchange in Amides. University of California, Berkeley. [Link]

-

Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

University of California, Davis. (n.d.). NMR Chemical Shifts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Biotage. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]

-

NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX). [Link]

-

Dorman, D. E., & Bovey, F. A. (1973). Proton coupled carbon-13 magnetic resonance spectra. Simple amides. The Journal of Organic Chemistry, 38(13), 2379-2383. [Link]

-

NIST Chemistry WebBook. (n.d.). N-Methyldodecanamide. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Sources

- 1. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 2. 2-amino-N-methyl-N-(2-methylbutan-2-yl)pentanamide | C11H24N2O | CID 63967217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanamide, 2-amino-4-methyl- | C6H14N2O | CID 114616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-N,2-diethyl-N-methylpentanamide | C10H21NO | CID 89178622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylvaleramide [webbook.nist.gov]

- 7. 1307135-80-3|(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Aminopentane, mono-TMS | C8H21NSi | CID 529188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pentanamide [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

- 12. N-methyl-2-(methylamino)pentanamide | C7H16N2O | CID 54190798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pentanamide, N-ethyl-N-(3-methylphenyl)- [webbook.nist.gov]

"solubility and stability of 2-amino-N-methylpentanamide in different solvents"

An In-Depth Technical Guide to the Solubility and Stability of 2-amino-N-methylpentanamide

Abstract

This compound, a derivative of the amino acid norvaline, represents a class of small molecules with significant potential in medicinal chemistry and as a building block for more complex therapeutics. A comprehensive understanding of its physicochemical properties, specifically its solubility in various solvent systems and its chemical stability under stress conditions, is paramount for its successful application in drug discovery and development. This guide provides a robust theoretical framework and detailed experimental protocols for the thorough characterization of this compound. We will explore the underlying chemical principles that govern its behavior and present self-validating, step-by-step methodologies for determining its solubility profile and identifying potential degradation pathways. This document is designed to empower researchers to generate reliable and reproducible data, accelerating formulation development and ensuring the integrity of preclinical and clinical studies.

Introduction to this compound: A Predictive Overview

This compound is a chiral molecule featuring three key functional domains that dictate its physicochemical properties:

-

A Primary Amine (pKa ~9-10): Located at the α-carbon, this group is basic and will be protonated (R-NH3+) at physiological and acidic pH. This positive charge is a primary driver of aqueous solubility.

-

An N-methylated Amide Linkage: The amide bond is generally stable but susceptible to hydrolysis under strong acidic or basic conditions. The N-methylation slightly increases its steric bulk compared to a primary amide.

-

A Propyl Side Chain: This linear, nonpolar alkyl group contributes to the molecule's hydrophobicity.

The interplay between the polar, ionizable amine and the nonpolar side chain suggests that this compound will exhibit amphiphilic character. Its solubility will therefore be highly dependent on the polarity of the solvent and, critically, the pH of aqueous systems.[1][2]

Solubility Profiling: A Methodical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A precise understanding of its behavior across a range of solvents is essential for everything from reaction chemistry to formulation.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational prediction of solubility.[3]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability of this compound to act as a hydrogen bond donor (via the primary amine) and acceptor (via the amine and amide carbonyl) suggests good solubility in these solvents. In aqueous media, pH is the dominant factor; solubility is expected to be minimal at its isoelectric point and increase significantly at pH values where the primary amine is fully protonated.[1][2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility, particularly for the free base form of the molecule.[4]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar amine and amide functionalities, solubility is predicted to be very low in these solvents.[5]

Experimental Workflow for Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

-

Preparation: Add an excess amount of solid this compound (enough to ensure saturation, e.g., 5-10 mg) to a 2 mL glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. Causality Insight: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium, moving beyond the faster but less precise kinetic solubility.

-

Phase Separation: After equilibration, allow the vial to stand for at least 1 hour to let undissolved solids settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents, PVDF for aqueous). Trustworthiness Check: This step is critical to prevent solid particulates from artificially inflating the measured concentration.

-

Dilution: Prepare a dilution series of the clear filtrate in a suitable mobile phase for the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as LC-MS/MS, against a standard curve of known concentrations. Common methods include hydrophilic interaction liquid chromatography (HILIC) for underivatized analysis.[6][7][8]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility based on chemical principles. This serves as a hypothesis to be confirmed by the experimental protocol described above.

| Solvent System | Type | Predicted Solubility | Rationale |

| Water (pH 2.0) | Polar Protic, Acidic | High | The primary amine is fully protonated (R-NH3+), forming a highly soluble salt. |

| Water (pH 7.4) | Polar Protic, Neutral | Moderate to High | The primary amine is largely protonated, driving solubility. |

| Water (pH 10.0) | Polar Protic, Basic | Low to Moderate | A significant fraction of the molecule exists as the less soluble free base. |

| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities with both solute and solvent. |

| Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding, but slightly less polar than methanol. |

| Acetonitrile | Polar Aprotic | Moderate | Capable of dipole-dipole interactions but a weaker H-bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor and highly polar, effective at solvating a wide range of molecules. |

| Dichloromethane (DCM) | Non-Polar | Low | Insufficient polarity to effectively solvate the amine and amide groups. |

| Hexane | Non-Polar | Very Low | Dominated by non-polar interactions; incompatible with the polar functional groups. |

Stability Assessment and Degradation Pathway Analysis

Ensuring the chemical stability of a drug candidate is a non-negotiable aspect of development. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10]

Primary Degradation Susceptibility: Amide Hydrolysis

The N-methyl amide bond in this compound is the most likely site of chemical instability. Amide hydrolysis can proceed through two primary mechanisms depending on pH.[11][12]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Mediated Hydrolysis: Under basic conditions, the amide is directly attacked by a hydroxide ion (OH-), a strong nucleophile, leading to a tetrahedral intermediate that subsequently collapses.

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow for Forced Degradation Studies

The goal of a forced degradation study is to induce 5-20% degradation to ensure that potential degradants are generated at a sufficient level for detection and characterization without completely destroying the parent molecule.[13]

Caption: Workflow for conducting forced degradation and developing a stability-indicating method.

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C. Self-Validation: Samples from acid and base hydrolysis should be neutralized before injection to prevent damage to the HPLC column.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[14]

-

Thermal Degradation:

-

Solution: Incubate a vial of the stock solution at 80 °C.

-

Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80 °C. Periodically dissolve a sample for analysis.

-

-

Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.

-

Sampling and Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Analyze all samples alongside an unstressed control using an appropriate HPLC method with a photodiode array (PDA) and mass spectrometry (MS) detector to separate and identify the parent compound and any new peaks that appear.

Summary of Expected Stability

This table outlines the anticipated outcomes of the forced degradation study, which must be confirmed experimentally.

| Stress Condition | Expected Stability | Likely Degradation Products | Rationale |

| Acidic (0.1M HCl) | Labile | 2-aminopentanoic acid, Methylamine | Classic acid-catalyzed hydrolysis of the amide bond.[11][15] |

| Basic (0.1M NaOH) | Labile | 2-aminopentanoic acid, Methylamine | Base-mediated hydrolysis of the amide bond is typically efficient.[16] |

| Oxidative (3% H₂O₂) | Likely Stable | None significant | The molecule lacks common sites for oxidation (e.g., phenols, sulfides, electron-rich heterocycles). |

| Thermal (80 °C) | Likely Stable | None significant | The molecule does not possess inherently thermolabile functional groups.[17] |

| Photolytic (ICH Q1B) | Likely Stable | None significant | The molecule lacks a significant chromophore to absorb UV/Vis light, which is required for photolytic degradation. |

Conclusion

While specific published data for this compound is limited, a robust characterization of its solubility and stability is readily achievable through the application of fundamental chemical principles and standardized experimental protocols. This guide provides the theoretical framework and practical workflows necessary for any researcher to undertake this characterization. The molecule is predicted to be highly soluble in acidic aqueous solutions and polar organic solvents, with solubility being heavily dependent on pH. Its primary point of instability is the amide bond, which is susceptible to both acid- and base-catalyzed hydrolysis. By following the detailed methodologies outlined herein, scientists can generate the critical data needed to confidently advance this compound in the drug development pipeline.

References

-

Eriksson, M. A., Härd, T., & Nilsson, L. (n.d.). On the pH dependence of amide proton exchange rates in proteins. Protein Science. Available at: [Link]

-

PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

Khorasanizadeh, S., Peters, G. G., & Maconachie, G. D. (2001). pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. Biochemistry, 40(45), 13646–13655. Available at: [Link]

-

Chemistry For Everyone. (2025, May 28). How Does PH Affect Peptide Bonds?. YouTube. Available at: [Link]

-

Bohrium. (2022, May 20). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Available at: [Link]

-

Amdursky, N., & Gidalevitz, D. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 19349. Available at: [Link]

-

Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

-

da Silva, A. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(1), 123-134. Available at: [Link]

-

Pearson. (2024, March 30). Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. Available at: [Link]

-

Murali, A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Available at: [Link]

-

Mamun, S., et al. (2016). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Energy Procedia, 86, 332-342. Available at: [Link]

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. Available at: [Link]

-

Tanford, C., & Nozaki, Y. (1963). The solubility of amino acids and related compounds in aqueous urea solutions. Journal of Biological Chemistry, 238(7), 2362-2366. Available at: [Link]

-

Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Available at: [Link]

-

Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12159–12173. Available at: [Link]

-

Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Available at: [Link]

-

van de Crommert, J., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 458, 65-72. Available at: [Link]

-

Kambhampati, S., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Plant Methods, 15(46). Available at: [Link]

-

Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 223. Available at: [Link]

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. echemi.com [echemi.com]

- 4. bachem.com [bachem.com]

- 5. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]

- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the pH dependence of amide proton exchange rates in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labinsights.nl [labinsights.nl]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Potential Biological Activity of 2-amino-N-methylpentanamide: A Technical Guide for Drug Discovery Professionals

Abstract